4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a benzothiazole ring, and a pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine with dimethyl sulfate or a similar reagent.
Coupling with Pyridine: The final step involves the coupling of the benzothiazole derivative with a pyridine moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or the pyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anticancer agent or in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
When compared to similar compounds, 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
Benzothiazole derivatives: Often studied for their biological activities.
Pyridine-based ligands: Widely used in coordination chemistry.
The uniqueness of this compound lies in its ability to combine the properties of these different classes of compounds, making it a versatile and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-6-4-8-20-21(16)25-23(29-20)27(15-17-7-5-13-24-14-17)22(28)18-9-11-19(12-10-18)26(2)3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGVIJUYCYFJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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